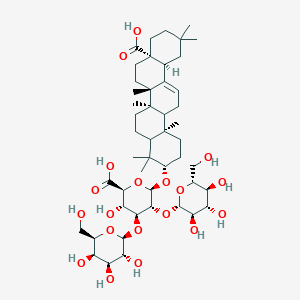

Calendulaglycoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Molecular Structure and Basic Data

Here is a summary of the core structural information available for Calendulaglycoside B. This data can serve as a starting point for your analysis [1].

| Property | Value / Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Chemical Formula | C₄₈H₇₆O₁₉ [1] |

| Average Molecular Weight | 957.12 g/mol [2] |

| Related Compound (Calendulaglycoside E) | C₄₂H₆₆O₁₄ [3] |

A Strategy for Obtaining NMR Data

Given the absence of direct NMR data in the public domain, here is a methodological workflow and recommended strategies to obtain the technical information you need.

A strategy for obtaining NMR data for this compound

Detailed Experimental Protocol for NMR Characterization

If you proceed with experimental characterization (Step 2 in the diagram), here is a detailed methodology based on standard practices for natural products [4] [5].

1. Sample Preparation

- Solvent Selection: Use deuterated solvents such as Dimethyl Sulfoxide (DMSO-d₆) or Methanol (CD₃OD). These are common for polar natural products and provide a deuterium lock for the spectrometer.

- Concentration: Dissolve 2-10 mg of highly purified this compound in 0.6 mL of the deuterated solvent.

2. NMR Data Acquisition Conduct the following experiments at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- 1D Experiments:

- ¹H NMR: Standard one-dimensional spectrum. Set spectral width to 12-14 ppm, acquisition time around 2-4 seconds, and relaxation delay (D1) of 1-2 seconds. Accumulate 16-64 scans.

- ¹³C NMR (DEPT): Use J-modulated spin-echo (DEPT) to distinguish between CH₃, CH₂, CH, and quaternary carbon (Cq) signals. A much larger number of scans (1024+) is required due to low natural abundance.

- 2D Experiments (Critical for structural assignment):

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton directly to its attached carbon atom (¹JCH).

- HMBC (Heteronuclear Multiple Bond Correlation): Correlates a proton to a carbon atom that is 2-3 bonds away (²,³JCH). This is essential for connecting structural units across glycosidic linkages and quaternary carbons.

- 1D Experiments:

3. Data Processing and Analysis

- Apply appropriate window functions (e.g., exponential line broadening for 1H, Gaussian for 13C) before Fourier Transform.

- Reference the chemical shifts to the residual solvent peak.

- Assign all signals by analyzing 1D and 2D spectra in an integrated software suite.

Strategic Research Pathways

- Leverage Related Compounds: The search results indicate that Calendulaglycoside A, a very similar compound, has been studied for its activity against the SARS-CoV-2 main protease (Mpro) using molecular docking and molecular dynamics simulations [6]. This suggests that:

- A similar computational approach (Step 3) could be applied to this compound.

- The structural features important for binding (e.g., specific glucosyl and galactosyl moieties) highlighted in these studies can inform your research focus [6].

- Consult Highly Specialized Databases: Search proprietary scientific databases that may contain licensed spectral data which is not freely available online.

References

- 1. | C48H76O19 | CID 51136437 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 2. Functional use(s) - natural substances and extractives [thegoodscentscompany.com]

- 3. Showing Compound Calendulaglycoside E (FDB011183) - FooDB [foodb.ca]

- 4. Frontiers | NMR -based plant metabolomics protocols : a step-by-step... [frontiersin.org]

- 5. Spectroscopy Principles, Interpreting an... | Technology Networks NMR [technologynetworks.com]

- 6. sciencedirect.com/science/article/pii/S2225411021000559 [sciencedirect.com]

Mass Spectrometry Analysis of Calendula Triterpenoid Glycosides

The analysis of compounds like Calendulaglycoside B relies on advanced liquid chromatography and high-resolution mass spectrometry techniques. Here is a typical experimental workflow and setup:

Example Experimental Protocol (Synthesized from Research) [1]:

- Instrumentation: Ultra-performance liquid chromatography coupled to a high-resolution mass spectrometer (UPLC-PDA-HRMS), specifically a Q Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source [1].

- Chromatography:

- Mass Spectrometry:

- Ionization Mode: Both positive and negative ion modes are used, scanning an m/z range of 150-2000 [1].

- Resolution: 140,000 FWHM (full scan) [1].

- Internal Standards: Lidocaine (for positive mode, m/z 235.1803 [M+H]+) and (1R)-(-)-10-camphorsulphonic acid (for negative mode, m/z 231.0686 [M-H]-) can be used [1].

The following diagram illustrates this general experimental workflow for analyzing Calendula glycosides via mass spectrometry.

Experimental workflow for Calendula glycoside analysis using UPLC-PDA-HRMS.

Properties of Related Calendulaglycosides

While direct data for this compound is limited, the properties of closely related compounds can provide valuable insights for identification.

Table 1: Reported Physicochemical Properties of Selected Calendulaglycosides

| Compound Name | Molecular Formula | Exact Mass (Theoretical) | Key MS Fragments | Biological Activity / Note |

|---|---|---|---|---|

| Calendulaglycoside A | Not fully specified in sources | Not provided | Not provided in results | Promising inhibitor of SARS-CoV-2 main protease (Mpro) in molecular docking & dynamics studies [2]. |

| Calendulaglycoside E | C42H66O14 [3] | 794.45 g/mol [3] | Not provided | IUPAC name and structure available [3]. |

Key Considerations for Analysis

Based on the general literature on Calendula metabolomics, here are critical points to consider for your analysis:

- Chromatographic Separation: These compounds are highly polar due to their glycosidic nature. The use of a reverse-phase BEH C18 column with a water-acetonitrile gradient and acidic modifiers is a standard and effective approach [1].

- Ionization and Detection: High-resolution, accurate-mass (HRAM) Orbitrap instrumentation is ideal. It allows for the precise determination of the precursor ion's mass and provides detailed fragmentation patterns in MS/MS, which are crucial for differentiating between various glycosides [1].

- Data Analysis Strategy: Software like XCMS Online can be used for the initial processing of raw MS data, including peak picking, alignment, and statistical analysis for comparative studies [1]. However, final identification should involve manual verification of MS/MS spectra against standards or published literature.

- Structural Insights: Triterpene glycosides from Calendula are often oleanane-type. Key fragmentation in MS/MS involves the sequential loss of sugar moieties (e.g., hexoses like glucose and galactose). The study on Calendulaglycoside A highlighted the importance of a 17β-glucosyl and a carboxylic 3α-galactosyl moiety for its bioactivity, which are key structural features to look for in fragmentation patterns [2].

A Roadmap for Further Research

To conclusively identify and characterize this compound, the following steps are recommended:

- Obtain a Reference Standard: This is the most reliable way to confirm retention time and fragmentation patterns.

- Isolate the Compound: If a standard is unavailable, compound isolation from plant material using guided fractionation based on LC-MS is necessary.

- Perform NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for full structural elucidation and confirming the glycosylation sites.

- Consult Specialized Databases: Search natural product and mass spectral libraries for any existing data on this compound.

References

biosynthesis pathway of Calendulaglycoside B

Chemical Profile and Classification

Calendulaglycoside B is an oleanane-type triterpene saponin, a class of compounds known for their bioactive properties [1] [2]. The table below summarizes its core chemical characteristics:

| Property | Description |

|---|---|

| IUPAC Name | Information not explicitly available in search results. |

| Chemical Formula | C48H76O19 [3] |

| Classification | Triterpene saponin (Oleanane-type) [2] |

| Main Aglycone | Oleanolic acid [1] |

| Sugar Moieties | Characteristic 17β-glucosyl and carboxylic 3α-galactosyl groups [4] |

Biosynthetic Origin and Research Context

The biosynthesis of this compound follows the triterpene saponin pathway. Its aglycone (non-sugar portion) is derived from oleanolic acid, a common triterpene scaffold in Calendula officinalis [1]. The bioactive form is created when this aglycone is glycosylated, or attached to specific sugar groups.

Research indicates that the 17β-glucosyl and carboxylic 3α-galactosyl I moieties are critical for its biological activity. These specific sugar units are responsible for high electrostatic interactions with molecular targets, such as the SARS-CoV-2 main protease (Mpro), as demonstrated in molecular docking and dynamics simulation studies [4].

The following diagram illustrates the general logical relationship in triterpene saponin biosynthesis and the specific structural features of this compound that confer its activity.

Analytical and Experimental Methodologies

For researchers aiming to isolate, identify, or study this compound, the following advanced chromatographic and spectrometric techniques are employed:

- Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-PDA-HRMS): This is a key methodology for metabolomic studies of Calendula officinalis. Typical parameters involve a BEH C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution using 0.1% formic acid in water and acetonitrile. Detection is achieved via a high-resolution mass spectrometer like a Q Exactive Orbitrap operating in negative or positive ionisation mode, scanning an m/z range of 150-2000 [5].

- Molecular Docking and Dynamics Simulations: To investigate the compound's mechanism of action, in silico studies are performed. The protocol includes:

- Molecular Docking: Comparing the binding score and pose of this compound (and its analogs) against a target protein (e.g., SARS-CoV-2 Mpro) relative to a known co-crystallized inhibitor [4].

- Molecular Dynamics (MD) Simulation: Running a 100 ns MD simulation to evaluate the stability of the compound-protein complex and validate the docking results over time [4].

Research Implications and Future Directions

The specific structural features of this compound establish a promising Structure-Activity Relationship (SAR). The essential role of its 17β-glucosyl and 3α-galactosyl groups provides a clear directive for the design of new triterpene-based drug candidates targeting specific proteases [4]. Furthermore, the compound's concentration in the plant is influenced by cultivar and flower part, with tubular flowers containing significantly higher levels of triterpenoid glycosides compared to ligulate flowers [5]. This is a critical consideration for sourcing raw material.

References

- 1. The Mediterranean Species Calendula officinalis and Foeniculum... [pmc.ncbi.nlm.nih.gov]

- 2. Calendula | 360 Publications | 1868 Citations | Top Authors [scispace.com]

- 3. | C48H76O19 | CID 51136437 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/science/article/pii/S2225411021000559 [sciencedirect.com]

- 5. Comparative Metabolomics of Ligulate and Tubular... | Preprints.org [preprints.org]

Calendulaglycoside B in Calendula officinalis roots

Chemical Profile and Biosynthesis

Calendulaglycoside B is an oleanolic acid glycoside, a type of triterpenoid saponin. Triterpenoids are a major class of bioactive compounds in Calendula officinalis, with over 14,000 structures described across plants [1].

- Structural Characteristics: It is part of a group of water-soluble oleanolic acid glycosides which differ in the number and position of attached sugar moieties such as glucose, galactose, and glucuronic acid [2].

- Biosynthetic Pathway: Triterpenoids like this compound are biosynthesized from 2,3-oxidosqualene, a common precursor. The pathway involves cyclization by oxidosqualene cyclases (OSCs) and subsequent decorations by cytochrome P450 enzymes and glycosyltransferases [1]. The biosynthetic pathway for anti-inflammatory triterpenoids has been recently elucidated, showing the progression from oxidosqualene to complex esters and glycosides [1].

The diagram below outlines the core biosynthetic pathway for triterpenoids in Calendula officinalis, which produces this compound and other related compounds:

Core biosynthetic pathway of Calendula officinalis triterpenoids.

Distribution in Plant Organs

Triterpenoid distribution in Calendula officinalis is highly organ-specific. While the inflorescences are the richest source, roots also contain specific triterpenoid glycosides [3] [1].

The table below summarizes the documented presence of this compound and key related triterpenoids across different plant parts:

| Plant Organ | Presence of this compound | Key Related Triterpenoids & Notes |

|---|---|---|

| Roots | Documented presence [3]. | Calenduloside B [3]. |

| Flowers (Inflorescences) | Documented presence [2]. | Faradiol myristate & palmitate (most abundant); Oleanolic acid glycosides [1]. |

| Leaves | Information missing / Not explicitly mentioned in search results. | Triterpene fatty acid esters (TFAEs) not detected [1]. |

Analytical Methods for Profiling

Advanced chromatographic and spectrometric techniques are required to separate and identify complex triterpenoid mixtures from Calendula tissues.

- Sample Preparation: Tissues are typically dried and homogenized. Metabolites are then extracted with methanol (e.g., 80% methanol), often with internal standards added for quantification [2].

- UPLC-PDA-HRMS: Ultra-performance liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry is a powerful method. It uses a C18 column with a water-acetonitrile gradient and formic acid modifier, detecting ions in both positive and negative modes for comprehensive metabolite profiling [2].

- GC-MS Analysis: Used for profiling less polar triterpenoids (like triterpene alcohols and esters). It requires derivatization and provides excellent separation and identification capabilities [1].

The workflow for a comprehensive metabolomics study of Calendula officinalis is summarized below:

Experimental workflow for profiling Calendula officinalis metabolites.

Documented Bioactivities and Mechanisms

Calendula officinalis extracts demonstrate significant pharmacological activities, with triterpenoids as key contributors.

- Anti-inflammatory Activity: C16-hydroxylated triterpenoids are confirmed key contributors. Faradiol (a diol similar to calendulaglycoside aglycones) significantly inhibits LPS-induced IL-6 release in human monocytic (THP-1) cells, acting via reduced phosphorylation of the transcription factor STAT3 rather than NF-κB [1].

- Anti-tumor and Immunomodulatory Activity: A specialized aqueous extract (LACE) showed potent in vitro inhibition of proliferation across human and murine tumor cell lines. This was mediated by cell cycle arrest in G0/G1 phase and Caspase-3-induced apoptosis. The same extract induced proliferation and activation of human peripheral blood lymphocytes (PBLs), indicating a dual anti-tumor and immunostimulatory effect [4].

- Antimicrobial Effects: Extracts demonstrate antimicrobial properties. One study noted that ultrasound-assisted ethanol extracts had a slight inhibitory effect on E. coli growth [5], while another showed essential oils were effective against methicillin-resistant Staphylococcus aureus (MRSA) [6].

Critical Research Gaps and Opportunities

The current state of knowledge presents several compelling directions for future research, particularly concerning the root-specific compounds.

- Targeted Quantification: There is a need to develop and validate specific analytical methods (e.g., using UPLC-MS/MS with multiple reaction monitoring) for the absolute quantification of this compound across different plant organs, cultivars, and growth conditions.

- Bioactivity and Mechanism of Action: The specific biological activities of this compound itself remain largely uncharacterized. Research should focus on its anti-inflammatory, immunomodulatory, and cytotoxic potential, and elucidate its molecular targets and mechanisms.

- Biosynthetic Pathway Engineering: With key biosynthetic enzymes being identified [1], there is potential to reconstruct the pathway in heterologous hosts (like Nicotiana benthamiana) for sustainable production of this compound and other valuable triterpenoids.

References

- 1. and bioactivity of... | Nature Communications Biosynthesis [nature.com]

- 2. Metabolomics of Ligulate and Tubular... | Preprints.org Comparative [preprints.org]

- 3. An Updated Review on the Multifaceted Therapeutic Potential of... [pmc.ncbi.nlm.nih.gov]

- 4. A new extract of the plant calendula produces a dual in... officinalis [bmccancer.biomedcentral.com]

- 5. of metabolites from Extraction and evaluation of... Calendula officinalis [redalyc.org]

- 6. Chemical composition and antimicrobial effects of Calendula ... [biotech-asia.org]

oleanolic acid glycoside Calendulaglycoside B

Chemical Profile of Calendulaglycoside B

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Chemical Formula | C₄₈H₇₆O₁₉ [1] |

| Molecular Weight | Information not available in search results |

| CAS Number | Information not available in search results |

| Classification | Triterpene saponin (Oleanolic acid glycoside) [2] |

| Related Compounds | Calendulaglycoside A, Calendulaglycoside C, Calendulosides [3] |

Pharmacological Context from Related Research

Your search for detailed information on this compound comes at a time when research on Calendula officinalis compounds is advancing, particularly regarding their antiviral potential. Although specific mechanistic pathways for this compound are not fully mapped, recent studies on closely related compounds provide a valuable research context:

- Promising Molecular Targets: A 2021 study investigated Calendulaglycoside A for its potential to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication [2]. Computational models suggested that its binding affinity could be superior to a co-crystallized inhibitor (N3), indicating high potential for intrinsic activity against this target [2].

- Critical Functional Groups: The antiviral activity of these triterpenes appears to depend significantly on specific structural features. Molecular dynamics simulations highlight the important role of the 17β-glucosyl and carboxylic 3α-galactosyl moieties in forming stable electrostatic interactions with the Mpro enzyme [2].

- Advanced Analytical Techniques: Current research employs sophisticated methods like UPLC-PDA-HRMS (Ultra-Performance Liquid Chromatography with Photodiode Array and High-Resolution Mass Spectrometric detection) to identify and compare metabolites in different Calendula flower types, which is key for standardizing raw materials [3].

Research Gaps and Future Directions

The current body of evidence has some limitations that your research or whitepaper could address:

- Limited Target Diversity: Most recent high-profile studies focus on a single target (SARS-CoV-2 Mpro). The activity of this compound against other therapeutically relevant targets remains largely unexplored.

- From In Silico to In Vivo: The promising computational findings for related compounds require validation through in vitro and in vivo experimental studies to confirm efficacy and mechanism of action [2].

- Material Sourcing Considerations: The metabolite profile, and thus potential activity, of Calendula extracts can be influenced by the plant cultivar and the proportion of different flower types (ligulate vs. tubular) [3]. This is a critical factor for reproducible research.

Proposed Signaling Pathway Investigation

Based on the identified research focus, here is a proposed framework for a signaling pathway that could be experimentally validated for this compound. This diagram outlines a logical flow from cellular entry to a potential therapeutic outcome, drawing on the context of related research.

This proposed pathway maps the logical journey of this compound from cellular entry to a therapeutic effect, alongside the necessary stages of experimental validation.

How to Propose Experimental Protocols

While the search results did not contain explicit, step-by-step protocols for studying this compound, they point to the standard methodologies used in the field. You can structure your experimental approach as follows:

Molecular Docking & Dynamics

- Objective: To predict the binding affinity and stability of this compound with a target protein (e.g., SARS-CoV-2 Mpro).

- Method: Perform molecular docking against a crystallographic structure (e.g., PDB ID: 6LU7) followed by a 100 ns Molecular Dynamics (MD) simulation in an explicit solvent model. Analyze RMSD, RMSF, and binding free energy (e.g., via MM/PBSA) [2].

In Vitro Antiviral or Bioactivity Assay

- Objective: To experimentally confirm the inhibitory activity predicted in silico.

- Method: Use a cell-based assay (e.g., plaque reduction or cytopathic effect assay) infected with a target virus, or a relevant enzymatic assay. Treat with purified this compound and measure the IC₅₀ value [2].

Compound Isolation and Analysis

- Objective: To obtain a pure sample of this compound from plant material.

- Method: Extract dried Calendula officinalis aerial parts with methanol. Fractionate the extract using RP-18 column chromatography, eluting with a MeOH/H₂O gradient. Further purify active fractions using silica gel CC with chloroform:methanol:water mixtures. Identify and confirm the structure using UPLC-PDA-HRMS and NMR [2] [3].

References

isolation protocol for Calendulaglycoside B

Evidence of Isolation and General Workflow

Calendulaglycoside B has been successfully isolated from marigold (Calendula officinalis L.) flowers. A research study isolated ten oleanane-type triterpene glycosides, including this compound, from this source [1].

Although the precise details for this compound are not listed, the general experimental approach for isolating such compounds involves a sequence of standard techniques. The workflow can be summarized as follows:

The table below summarizes the key information from the search results regarding the source and analytical methods relevant to this compound:

| Aspect | Details |

|---|---|

| Source Material | Flowers of Calendula officinalis L. (marigold) [1]. |

| Compound Class | Oleanane-type triterpene glycoside [1]. |

| Relevant Analytical Technique | Reversed-Phase Chromatography (e.g., using C8 or C18 columns) is a standard method for separating similar biochemical compounds [2] [3]. |

Suggestions for Protocol Development

Based on the available information, here is how you can build a practical isolation strategy:

Start with a Published General Method: The procedure used to isolate Calendulaglycoside A from the same plant provides an excellent template [4]. You can use this as a baseline protocol, anticipating that the separation of the similar this compound might require optimization of chromatographic conditions (e.g., mobile phase gradient).

Focus on Key Separation Techniques: The isolation will likely rely heavily on chromatographic methods. Given that triterpene glycosides are the target, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or its more efficient counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the most relevant techniques [2] [3]. These methods use a non-polar stationary phase (e.g., C8 or C18 columns) and a polar mobile phase to separate compounds based on their hydrophobicity.

Consult Broader Literature: The specific is likely detailed in the original research paper where it was first reported. I suggest searching specialized scientific databases like SciFinder, Reaxys, or PubMed using the compound name for the primary reference.

References

- 1. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of... [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ reversed - phase - high ... [sciencedirect.com]

- 3. A Validated Ultra- High -Pressure Liquid for... Chromatography Method [juniperpublishers.com]

- 4. sciencedirect.com/science/article/pii/S2225411021000559 [sciencedirect.com]

purification of Calendulaglycoside B from Calendula

Chemical Background & Purification Strategies

Calendula officinalis contains various oleanane-type triterpenoid glycosides [1]. The purification of these compounds, including Calendulaglycoside B, typically involves a multi-step process of extraction followed by chromatographic separation.

The table below summarizes the general properties and findings related to this compound and its relatives.

| Aspect | Details from Literature |

|---|---|

| Compound Class | Oleanolic acid glycoside (Triterpenoid saponin) [2] [1] |

| Known Source in Plant | Flowers [1] |

| Related Compounds Isolated | Calendulaglycoside A, C, and various esters (e.g., 6'-O-n-butyl ester) [1] |

| Documented Purification Methods for Related Compounds | Successive use of normal-phase and reversed-phase column chromatography [3]. |

Proposed Detailed Protocol for Glycoside Purification

Based on the general strategies used for related compounds, here is a detailed protocol that can be adapted for the purification of this compound.

Plant Material Preparation and Extraction

- Source: Use dried and powdered flowers of Calendula officinalis [1].

- Defatting: First, treat the powdered plant material with a non-polar solvent like petroleum ether or dichloromethane (CH₂Cl₂) to remove lipids, chlorophyll, and other non-polar compounds [4] [3].

- Extraction: Macerate or percolate the defatted plant material with a polar solvent. A 70-80% aqueous ethanol or methanol is commonly used for efficient extraction of polar glycosides [1].

- Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude, dry extract.

Preliminary Fractionation

- Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and a moderately polar organic solvent like n-butanol. The target glycosides will preferentially partition into the n-butanol layer, separating them from high-polarity sugars and salts in the water layer.

- Evaporation: Collect the n-butanol fraction and evaporate it to dryness to yield a pre-purified glycoside-rich extract.

Chromatographic Purification

This is the core purification step, often requiring multiple sequential techniques.

- Step 1: Normal-Phase Chromatography

- Stationary Phase: Pack a glass column with silica gel.

- Mobile Phase: Use a gradient elution starting with a non-polar solvent (e.g., chloroform) and gradually increasing polarity with a polar solvent (e.g., methanol). This will separate the complex mixture based on polarity.

- Monitoring: Collect fractions and analyze them by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

- Step 2: Reversed-Phase Chromatography

- Stationary Phase: Subject the combined fractions from the previous step to a column packed with C18-bonded silica gel [3].

- Mobile Phase: Use a gradient of water and methanol or acetonitrile. This step separates compounds based on their hydrophobicity.

- Monitoring: Again, use TLC or analytical HPLC to track the target compound.

Final Isolation and Analysis

- Final Purification: The semi-pure fractions from reversed-phase chromatography may require a final polish using preparative HPLC with a C18 column to isolate pure this compound.

- Identification and Purity Assessment:

- Spectroscopy: Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- Purity Check: Analyze the final product using analytical HPLC to confirm a single peak, indicating high purity.

The following diagram outlines the complete purification workflow.

Analytical Methods for Characterization

Once a pure compound is obtained, it must be rigorously characterized.

| Analytical Method | Application in Characterization |

|---|---|

| Thin-Layer Chromatography (TLC) | Initial screening and monitoring of fractions. Compare Rf value and color reaction with a standard if available. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and final purity assessment. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns. High-Resolution MS (HRMS) gives the exact molecular formula. |

| Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) | Elucidates the planar structure and stereochemistry of the aglycone and sugar moieties. |

Potential Applications in Drug Development

The interest in Calendula glycosides is driven by their documented biological activities, which are promising for therapeutic development.

- Cytotoxic and Anti-tumor Activity: Specific extracts of Calendula officinalis have demonstrated potent in vitro inhibition of tumor cell proliferation across leukemia, melanoma, and breast, prostate, and lung cancer cell lines. The mechanisms identified include cell cycle arrest in G0/G1 phase and caspase-3-induced apoptosis [5]. Another study on sesquiterpene glycosides from calendula also showed cytotoxicity in human gastric (AGS) cells [4].

- Anti-inflammatory Activity: Triterpenoid esters from calendula, such as faradiol esters, are recognized as major anti-inflammatory constituents [3]. This activity is crucial for wound healing and skin care applications [6] [1].

- Wound Healing: Clinical and animal studies support the use of calendula extracts in promoting wound healing, including burn wounds, venous leg ulcers, and diabetic foot ulcers [6].

Critical Considerations for Researchers

- Method Adaptation: This protocol is a template. You will need to optimize critical parameters such as solvent gradients, column dimensions, and flow rates for your specific setup.

- Compound Stability: Some glycosides can be sensitive to heat, light, and pH. It is advisable to perform extraction and purification steps at lower temperatures and protect fractions from light when possible.

- Analytical Standards: The lack of a commercial standard for this compound is a significant hurdle. Structural elucidation will rely heavily on comprehensive NMR and MS data, and comparison with existing literature.

References

- 1. Therapeutic Potential of Calendula officinalis - MedCrave online [medcraveonline.com]

- 2. Biosynthesis of oleanolic acid glycosides in protoplasts isolated from... [link.springer.com]

- 3. Preparative purification of the major anti-inflammatory triterpenoid... [pubmed.ncbi.nlm.nih.gov]

- 4. and cytotoxic Structure of sesquiterpene activity esters... glycoside [pubmed.ncbi.nlm.nih.gov]

- 5. A new extract of the plant calendula officinalis produces a dual in... [bmccancer.biomedcentral.com]

- 6. Uses, Benefits & Dosage Calendula [drugs.com]

Comprehensive Application Notes and Protocols for Quantitative Analysis of Calendulaglycoside B Using HPLC

Introduction to Calendulaglycoside B and HPLC Analysis

This compound is a biologically active compound isolated from Calendula officinalis L. (pot marigold) that has recently gained significant research interest due to its potential therapeutic applications, including possible antiviral properties against SARS-CoV-2 according to computational studies [1]. As a triterpene glycoside, it presents specific analytical challenges due to its molecular complexity, moderate hydrophilicity, and lack of strong chromophores. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for precise quantification of this compound in various matrices, including plant extracts and biological samples.

The quantitative analysis of natural products like this compound requires careful method development and validation to ensure accurate, reproducible results. This document provides comprehensive application notes and detailed protocols for the quantification of this compound using HPLC, specifically designed for researchers, scientists, and drug development professionals working in pharmaceutical analysis, natural product chemistry, and quality control laboratories. The protocols cover everything from initial method development through to validated quantification, including system suitability tests, calibration approaches, and troubleshooting guidelines to overcome common analytical challenges.

Fundamentals of HPLC and Quantitative Analysis

Principles of HPLC Quantitative Analysis

Quantitative analysis in HPLC relies on the fundamental relationship between the concentration of an analyte and the detector response it generates. For this compound, this typically involves measuring the peak area or height in the chromatogram and comparing it to standards of known concentration. There are two primary quantification methods used in HPLC analysis [2]:

- External Standard Method: A calibration curve is created using standard solutions of pure this compound, and unknown samples are quantified using this curve. This method requires precise injection volumes and minimal sample preparation variability.

- Internal Standard Method: A fixed amount of a reference compound (not present in the sample) is added to both standards and unknowns. The calibration curve is created using the concentration ratio versus peak area ratio, which compensates for injection volume inconsistencies and sample preparation losses.

The internal standard method is particularly advantageous for this compound analysis because it corrects for variability in injection volume and potential sample processing errors. The ideal internal standard should be structurally similar to this compound, elute near the target compound without co-elution, and be chemically and physically stable throughout the analysis [2].

Structure-Activity Relationships and Analytical Implications

Understanding the structure-activity relationship (SAR) of this compound provides valuable insights for method development. As a triterpene glycoside, the molecule contains both hydrophobic (triterpene aglycone) and hydrophilic (glycoside) regions, which directly impact its chromatographic behavior [1] [3]. The presence of hydroxyl groups and glycosidic linkages in this compound contributes to its hydrogen-bonding capacity, influencing retention in reversed-phase systems and potentially requiring mobile phase modifiers to achieve optimal peak shape.

Recent SAR studies on related calendula compounds have highlighted the significance of specific functional groups. For instance, the 17β-glucosyl and carboxylic 3α-galactosyl moieties have been identified as crucial for biological activity through their involvement in electrostatic interactions [1]. From an analytical perspective, these polar functional groups reduce retention in conventional reversed-phase systems, suggesting that alternative stationary phases or modified mobile phases may be necessary for optimal separation. Additionally, the molecular weight and log P value of this compound should be considered during method development, as these properties influence retention behavior and may place the compound in the "beyond Rule of 5" chemical space, requiring specialized chromatographic approaches [3].

HPLC Method Development for this compound

Systematic Method Development Approach

Developing a robust HPLC method for this compound requires a systematic approach that considers the compound's specific chemical properties. According to established guidelines, method development should follow a structured process consisting of four main phases [4]:

- Method Scouting: Initial screening of various column chemistries and mobile phase conditions to identify promising combinations for separating this compound from potential impurities and matrix components.

- Method Optimization: Iterative refinement of the initial conditions to achieve optimal resolution, peak symmetry, and analysis time through adjustments to mobile phase composition, gradient profile, temperature, and flow rate.

- Robustness Testing: deliberate variations of method parameters to determine their impact on method performance and establish acceptable operating ranges.

- Method Validation: Formal demonstration that the method is suitable for its intended purpose through determination of specificity, linearity, accuracy, precision, and other validation parameters.

For this compound, method development should begin with a thorough investigation of the sample matrix and potential interfering compounds. The complex nature of plant extracts typically necessitates efficient chromatographic separation and selective detection to accurately quantify the target compound amidst similar-structured analogs and matrix components [4].

Stationary Phase Selection

Column selection is a critical factor in developing a successful HPLC method for this compound. While a conventional C18 column is typically the starting point for reversed-phase separations, the polar nature of glycosylated triterpenes may require alternative stationary phases to achieve adequate retention and selectivity [5]. The following table summarizes recommended stationary phases for this compound analysis:

Table 1: Stationary Phase Selection for this compound HPLC Analysis

| Stationary Phase | Retention Mechanism | Advantages for this compound | Recommended Application |

|---|---|---|---|

| C18 | Hydrophobic interactions | Standard starting point; good for less polar compounds | Initial method development; simple samples |

| RP-Amide | Hydrophobic + H-bonding | Enhanced retention of polar compounds; H-bond acceptance | Polar metabolites; improved peak shape |

| Phenyl | Hydrophobic + π-π interactions | Selective for compounds with aromatic rings | Separation from aromatic impurities |

| F5 (Pentafluorophenyl) | Dipole-dipole, π-π, hydrophobic | Unique selectivity for complex mixtures | Difficult separations; positional isomers |

The Ascentis RP-Amide or Discovery HS F5 columns are particularly promising for this compound due to their enhanced retention capabilities for polar compounds and additional molecular interactions beyond simple hydrophobic partitioning [5]. The RP-Amide phase provides hydrogen-bonding capability that can improve retention of glycosylated compounds, while the F5 phase offers unique selectivity for complex mixtures through multiple interaction mechanisms.

Mobile Phase Optimization

Mobile phase composition significantly impacts the retention, selectivity, and peak shape of this compound. For reversed-phase chromatography, water-acetonitrile and water-methanol mixtures are commonly employed, with the addition of modifiers to control ionization and improve chromatography [4] [5]. Key considerations for mobile phase optimization include:

- Organic Modifier Selection: Acetonitrile typically provides sharper peaks and lower backpressure, while methanol may offer different selectivity for this compound and its potential impurities.

- Buffer Selection: Phosphate buffers (10-100 mM) provide excellent buffering capacity in UV detection, while volatile buffers (ammonium acetate, ammonium formate) are essential for LC-MS applications. The buffer pH should be at least 1 unit away from the analyte pKa to minimize ionization changes during the analysis.

- pH Optimization: Controlling mobile phase pH is crucial when analyzing compounds with ionizable groups. For this compound, mild acidic conditions (pH 3-4) often suppress silanol interactions and improve peak symmetry.

When developing methods for this compound, the mobile phase pH should be carefully controlled to ensure consistent retention times. A useful approach is to prepare the aqueous portion of the mobile phase first, adjusting the pH before adding the organic modifier, as the pH of aqueous-organic mixtures differs from that of aqueous solutions alone [5].

Detailed HPLC Protocol for this compound Quantification

Sample Preparation Procedures

Proper sample preparation is essential for accurate and reproducible quantification of this compound. The specific approach depends on the sample matrix but typically involves extraction, purification, and concentration steps [4]. For plant material (Calendula officinalis), the following procedure is recommended:

- Extraction: Weigh approximately 100 mg of finely powdered plant material into a screw-cap tube. Add 10 mL of methanol-water (70:30, v/v) and sonicate for 30 minutes at room temperature. Centrifuge at 4000 × g for 10 minutes and collect the supernatant. Repeat the extraction twice more and combine the supernatants.

- Purification: If necessary, perform solid-phase extraction (SPE) using C18 or mixed-mode cartridges. Condition the cartridge with methanol followed by water. Load the sample, wash with water-methanol (80:20, v/v), and elute this compound with methanol.

- Concentration and Reconstitution: Evaporate the purified extract to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase composition for HPLC analysis. Filter through a 0.45 μm or 0.22 μm membrane filter before injection.

For biological samples, more extensive sample preparation is typically required, including protein precipitation (for plasma/serum) or liquid-liquid extraction to remove interfering matrix components. The sample preparation workflow can be visualized as follows:

Figure 1: Sample Preparation Workflow for this compound Analysis

Recommended Chromatographic Conditions

Based on the structural properties of this compound and general guidelines for triterpene glycoside analysis, the following chromatographic conditions are recommended as a starting point for method development:

Table 2: Recommended HPLC Conditions for this compound Analysis

| Parameter | Recommended Condition | Alternative Options |

|---|---|---|

| Column | Ascentis RP-Amide (150 × 4.6 mm, 3 μm) | Discovery HS F5 (150 × 4.6 mm, 3 μm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Methanol:Water (with 10 mM Ammonium Acetate) |

| Gradient | 20-50% Acetonitrile in 20 min | 25-45% Acetonitrile in 25 min |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min |

| Column Temperature | 30°C | 25-40°C |

| Injection Volume | 10 μL | 5-20 μL |

| Detection | UV at 210 nm | ELSD, MS |

| Run Time | 25 minutes | 20-30 minutes |

These conditions should be optimized based on specific instrument configuration, column lot, and sample matrix. When using UV detection, wavelength selection is critical for optimal sensitivity. This compound, like most triterpene glycosides without extended conjugation, typically exhibits maximum UV absorption at low wavelengths (200-220 nm) due to its isolated chromophores. If available, evaporative light scattering detection (ELSD) or mass spectrometric detection provides enhanced specificity and sensitivity, particularly for complex samples [2].

System Suitability Testing

System suitability tests verify that the complete HPLC system is adequate for the intended analysis of this compound. These tests should be performed before each analytical run and include the following parameters [6]:

- Theoretical Plates (N): Column efficiency should be not less than 5000 plates per 15 cm column for this compound peak.

- Tailing Factor (T): Not more than 2.0 for the this compound peak.

- Repeatability: Relative standard deviation (RSD) of peak areas for six replicate injections of standard solution should not exceed 2.0%.

- Resolution (Rs): Resolution between this compound and the closest eluting compound should be not less than 1.5.

System suitability criteria should be established during method validation and strictly adhered to during routine analysis. Failure to meet these criteria indicates that the system requires maintenance or recalibration before proceeding with sample analysis.

Calibration and Quantification

Calibration Curve Preparation

Calibration standards should be prepared using certified reference material of this compound in the same solvent as the sample reconstitution solution. A minimum of five concentration levels across the expected range of samples are recommended, plus a blank. The following table illustrates a typical calibration series for this compound quantification:

Table 3: Example Calibration Series for this compound Quantification

| Standard Level | Concentration (μg/mL) | Preparation Method | Expected Peak Area |

|---|---|---|---|

| Blank | 0 | Mobile phase only | - |

| L1 (LLOQ) | 1.0 | Stock dilution | ~5000 |

| L2 | 5.0 | Stock dilution | ~25000 |

| L3 | 20.0 | Stock dilution | ~100000 |

| L4 | 50.0 | Stock dilution | ~250000 |

| L5 | 100.0 | Stock solution | ~500000 |

Each calibration level should be injected in triplicate, and the calibration curve constructed by plotting the average peak area against the corresponding concentration. The relationship is typically linear within the working range, with a correlation coefficient (r²) of not less than 0.999 [6]. The curve fit should be evaluated using appropriate statistical methods, and the results accepted only if the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% at the LLOQ).

Quantitative Analysis Procedures

For routine quantification of this compound, follow this standardized procedure:

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.

- System Suitability Test: Inject six replicates of the middle calibration standard (e.g., L3, 20 μg/mL) and verify that all system suitability criteria are met.

- Calibration Curve: Inject the calibration standards in random order to minimize the effects of systematic drift. Process the data to generate the calibration curve.

- Sample Analysis: Inject quality control samples (low, medium, high concentrations) followed by unknown samples. Include a standard injection after every 6-10 samples to monitor system performance.

- Data Processing: Integrate all chromatograms using consistent parameters. Quantify this compound in unknown samples by interpolating from the calibration curve.

The quantification workflow involves multiple critical steps that must be carefully controlled to ensure accurate results:

Figure 2: HPLC Quantification Workflow for this compound

Method Validation Parameters

Method validation establishes that the analytical procedure is suitable for its intended purpose. For quantitative analysis of this compound, the following validation parameters should be demonstrated [4]:

- Specificity: The method should be able to unequivocally quantify this compound in the presence of potential impurities and matrix components. This is typically demonstrated by comparing chromatograms of blank matrix, spiked matrix, and actual samples.

- Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and detector response across the specified range of the method, typically from 1-100 μg/mL for this compound, with a correlation coefficient (r²) of not less than 0.999.

- Accuracy: Determined by recovery experiments using spiked samples at three concentration levels (low, medium, high). Mean recovery should be within 95-105% for quality control purposes.

- Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). The relative standard deviation (RSD) should not exceed 2.0% for standard solutions and 5.0% for sample matrices.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): For this compound, LOD is typically 0.3 μg/mL (signal-to-noise ratio ≥ 3:1) and LOQ is 1.0 μg/mL (signal-to-noise ratio ≥ 10:1) with precision RSD ≤ 5.0%.

- Robustness: The method should withstand small, deliberate variations in method parameters (mobile phase pH ±0.2 units, temperature ±5°C, flow rate ±10%).

Complete validation documentation should be maintained, including protocols, raw data, and reports, to ensure the method remains in a validated state throughout its lifecycle.

Troubleshooting and Maintenance

Common Issues and Solutions

Even with a validated method, analysts may encounter challenges during routine analysis of this compound. The following table addresses common issues and recommended solutions:

Table 4: Troubleshooting Guide for this compound HPLC Analysis

| Problem | Possible Causes | Recommended Solutions |

|---|---|---|

| Peak Tailing | Column degradation, Silanol interactions, Inappropriate mobile phase pH | Use end-capped columns, Add mobile phase modifiers (e.g., TEA), Adjust pH to 3-4 |

| Retention Time Drift | Mobile phase inconsistency, Column temperature fluctuations, Column degradation | Prepare fresh mobile phase, Use column thermostat, Replace aged column |

| Low Resolution | Inadequate gradient optimization, Column selectivity mismatch, Co-eluting compounds | Optimize gradient profile, Change stationary phase, Use longer column |

| Poor Peak Area Reproducibility | Injection technique issues, Sample solvent mismatch, Air bubbles in system | Use autosampler, Match sample and mobile phase solvents, Degas mobile phase |

| High Backpressure | Column blockage, Mobile phase contamination, System obstruction | Filter samples, Flush column, Check system filters |

HPLC System Maintenance

Regular maintenance of the HPLC system is essential for reliable quantification of this compound. Key maintenance activities include:

- Pump Maintenance: Regularly check and replace pump seals according to the manufacturer's recommendations. Monitor system pressure for unexpected changes that might indicate developing problems.

- Injector Maintenance: Periodically clean the injection valve and replace the rotor seal if necessary. For autosamplers, ensure proper needle alignment and wash solvent composition.

- Column Care: Store columns in appropriate solvents (typically methanol or acetonitrile for reversed-phase columns) and protect from physical shock. Record column performance metrics over time to anticipate needed replacements.

- Detector Maintenance: For UV detectors, regularly check lamp energy and replace the lamp when energy falls below specified thresholds or noise increases significantly [6].

Implementing a preventive maintenance schedule with documented records significantly reduces unexpected downtime and ensures consistent performance in the quantification of this compound.

Conclusion

The quantitative analysis of This compound using HPLC requires careful method development, thorough validation, and consistent execution. The protocols outlined in this document provide a solid foundation for generating reliable, reproducible data suitable for research, quality control, and regulatory applications. As research on this compound continues to evolve, particularly regarding its potential therapeutic applications, robust analytical methods will play an increasingly important role in understanding its pharmacokinetics, stability, and biological activity.

Future method development may focus on UHPLC applications to reduce analysis time and solvent consumption, or LC-MS/MS approaches for enhanced sensitivity and specificity in complex biological matrices. Additionally, as more analogs of this compound are identified and characterized, the method may need to be adapted to resolve and quantify multiple structurally similar compounds simultaneously. By following the systematic approach outlined in these application notes, researchers can establish reliable HPLC methods suitable for their specific analytical needs related to this compound quantification.

References

- 1. A showing potential activity against... Calendulaglycoside [pmc.ncbi.nlm.nih.gov]

- 2. Principles of HPLC (5) Qualitative and quantitative analysis [jasco-global.com]

- 3. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 4. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 5. Developing HPLC Methods [sigmaaldrich.com]

- 6. Calibration Procedure | Pharmaguideline HPLC [pharmaguideline.com]

Comprehensive Application Notes and Protocols for UPLC-PDA-HRMS Analysis of Calendulaglycoside B in Calendula officinalis

Introduction and Analytical Significance

Calendulaglycoside B represents a pharmaceutically significant triterpenoid glycoside found in Calendula officinalis L. (pot marigold), a plant with centuries-long traditional use in wound healing, anti-inflammatory, and antimicrobial applications. This compound belongs to the oleanolic acid glycoside family, characterized by water-soluble properties and complex molecular structures involving attached glucose, galactose, and glucuronic acids at various positions. The molecular formula of this compound has been identified as C₄₈H₇₆O₁₉ [1], reflecting its structural complexity. Recent metabolomic studies have revealed that the distribution of triterpenoid glycosides like this compound varies significantly between different flower parts of Calendula officinalis, with higher concentrations observed in ligulate flowers compared to tubular flowers [2] [3].

The therapeutic relevance of Calendula officinalis preparations stems from their rich composition of bioactive metabolites, including phenolic compounds, triterpenoids, carotenoids, steroids, and lipids. Among these, triterpenoid glycosides like this compound demonstrate significant anti-inflammatory, anti-ulcer, cytotoxic, and anti-tumor activities [2]. The complex chemical nature of these compounds necessitates advanced analytical techniques for accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Photodiode Array Detection and High-Resolution Mass Spectrometry (UPLC-PDA-HRMS) has emerged as the gold standard technique for comprehensive analysis of such plant metabolites due to its superior resolution, sensitivity, and ability to provide both qualitative and quantitative data in complex matrices [2] [3].

Experimental Protocols and Methodologies

Sample Preparation and Extraction Protocol

Sample Collection and Processing: Inflorescences of Calendula officinalis should be collected during the flowering phase and dried in a ventilated thermostat at 45°C in the dark to prevent photodegradation of light-sensitive compounds. The dried inflorescences must be manually separated into ligulate and tubular flowers, with each component weighed separately to determine the proportion in the inflorescence. The separated flower parts should be homogenized using a ball mill (e.g., MM 200 Retsch GmbH & Co. KG) for 2 minutes at 30 Hz to achieve a fine, consistent powder [2].

Extraction Procedure:

- Accurately weigh 10 ± 1 mg of homogenized plant material into a clean extraction vial

- Add 1 mL of 80% methanol containing internal standards:

- Lidocaine (m/z 235.1803 [M+H]⁺, 5 mg/L) for positive ion detection

- (1R)-(-)-10-camphorsulphonic acid (m/z 231.0686 [M-H]⁻, 5 mg/L) for negative ion detection

- Vortex the mixture vigorously for 60 seconds to ensure complete wetting of the plant material

- Extract for 60 minutes at room temperature under constant stirring

- Centrifuge at 20,000 × g for 10 minutes to pellet insoluble material

- Filter the supernatant through a 0.2 μm PTFE syringe filter

- Transfer the clear extract to a UPLC vial for analysis [2]

*Critical Note: For optimal extraction of this compound and other triterpenoid glycosides, 80% methanol has demonstrated superior efficiency compared to pure organic solvents or aqueous solutions, as it effectively solubilizes both polar and moderately non-polar compounds while maintaining compound stability [2].

UPLC-PDA-HRMS Analytical Conditions

Chromatographic Separation Parameters:

| Parameter | Specification |

|---|---|

| Column | Acquity UPLC BEH (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase A | 0.1% aqueous formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-0.5 min: 0.1% B; 0.5-10.0 min: 0.1-95.0% B (linear); 10.0-13.0 min: 95.0% B (isocratic) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 μL |

| Column Temperature | Controlled (typically 25-40°C based on method optimization) |

| Analysis Time | 15 minutes (including column re-equilibration) |

The gradient elution program is particularly critical for resolving this compound from other structurally similar triterpenoid glycosides. The slow linear gradient from 0.1% to 95.0% organic phase over 10 minutes provides optimal separation efficiency for complex plant metabolite mixtures [2] [4].

Mass Spectrometry Acquisition Parameters:

| Parameter | Negative Ion Mode | Positive Ion Mode |

|---|---|---|

| Ionization Source | HESI (Heated Electrospray) | HESI |

| Scan Range | m/z 150-2000 | m/z 150-2000 |

| Resolution | 140,000 FWHM (full scan) | 140,000 FWHM (full scan) |

| MS/MS Resolution | 34,600 FWHM | 34,600 FWHM |

| AGC Target | 3 × 10⁶ | 3 × 10⁶ |

| Maximum Injection Time | 200 ms | 200 ms |

| Sheath Gas Flow | Optimized (typically 40-50 units) | Optimized |

| Aux Gas Flow | Optimized (typically 10-15 units) | Optimized |

| Spray Voltage | 3.2 kV | 3.5 kV |

| Capillary Temperature | 320°C | 320°C |

| Probe Heater Temp | 350°C | 350°C |

For this compound analysis, negative ion mode typically provides superior sensitivity due to the compound's glycosidic structure and acidic properties. However, complementary analysis in positive ion mode can aid in structural confirmation [2] [3].

Data Processing and Metabolite Identification

Raw data processing should be performed using specialized software such as XCMS Online for peak detection, alignment, and integration. The processing method should include:

- Peak picking with matched filtration (fwhm = 10-15, snthresh = 6)

- Retention time correction using obiwarp settings (profStep = 0.5)

- Chromatogram alignment with mzwid = 0.015, minfrac = 0.5, bw = 5

- Compound identification through:

- Exact mass matching (mass error < 3 ppm)

- Isotopic pattern analysis

- MS/MS fragmentation matching against reference spectra

- Retention time comparison with authentic standards when available

For this compound, the identification confidence level should meet Level 2 according to the Metabolomics Standards Initiative, requiring two orthogonal parameters (exact mass and fragmentation pattern) for confident annotation [2].

Quantitative Analysis and Method Validation

Analytical Method Validation Parameters

The UPLC-PDA-HRMS method for analysis of this compound must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. Based on similar methodologies for plant metabolite analysis, the following validation parameters should be established:

Table 1: Method Validation Parameters for this compound Analysis

| Validation Parameter | Target Specification | Typical Performance |

|---|---|---|

| Linearity Range | 3-4 orders of magnitude | R² > 0.995 |

| Limit of Detection (LOD) | Signal-to-noise ≥ 3:1 | < 0.1 μg/kg for HRMS |

| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10:1 | < 0.5 μg/kg for HRMS |

| Precision (RSD) | Intra-day < 5%, Inter-day < 10% | Typically 2-8% |

| Accuracy (Recovery) | 85-115% | 90-110% for most matrices |

| Selectivity/Specificity | Resolution > 1.5 | Baseline separation from isomers |

| Robustness | Retention time RSD < 2% | < 1% with controlled temperature |

Method validation should follow ICH Q2(R1) guidelines with particular attention to selectivity in complex plant matrices [4] [5]. For this compound, special consideration should be given to separating isomeric triterpenoid glycosides such as Calendulosides E, F, G, and other Calendulaglycosides that may co-elute under suboptimal conditions [2].

Quantitative Distribution in Calendula Flowers

Recent metabolomic studies have provided insightful quantitative data on the distribution of triterpenoid glycosides, including this compound, across different flower parts and cultivars. The following table summarizes key findings:

Table 2: Distribution of Major Metabolite Classes in Calendula officinalis Flower Parts [2] [3]

| Metabolite Class | Ligulate Flowers | Tubular Flowers | Golden Sea Cultivar | Paradise Garden Cultivar |

|---|---|---|---|---|

| Triterpenoid Glycosides | Higher | Lower | Varies with flower ratio | Varies with flower ratio |

| Polar Lipids | Lower | Higher | 50% more in inflorescences | Baseline |

| Phenolamides | Lower | Higher | - | - |

| Caffeoylquinic Acids | Lower | Higher | - | - |

| Total Phenolic Compounds | Variable | Variable | 30% higher in inflorescences | Baseline |

The 'Golden Sea' cultivar demonstrates a significantly higher proportion of tubular flowers (38% more than 'Paradise Garden'), which directly influences the overall metabolite profile of the inflorescences. This cultivar contains approximately 30% more phenolic compounds and 50% more lipids in its inflorescences compared to the 'Paradise Garden' cultivar [2] [3]. These findings highlight the importance of standardizing raw materials for pharmaceutical preparations based on flower part ratios and cultivar characteristics.

Biological Context and Therapeutic Relevance

Signaling Pathways Modulated by Calendula Metabolites

The therapeutic effects of Calendula officinalis extracts, containing this compound and related compounds, involve modulation of several critical cellular signaling pathways. Understanding these mechanisms provides valuable context for the analytical characterization of these bioactive compounds.

Figure 1: Cellular Signaling Pathways Modulated by Calendula officinalis Metabolites

Research indicates that triterpenoid glycosides like this compound interact with multiple signaling pathways, including:

- EGFR/ErbB Signaling Pathway: Calendula compounds may influence epidermal growth factor receptor family members (ErbB1-4), which regulate cell proliferation, migration, differentiation, and apoptosis. These receptors initiate downstream signaling through the PI3K/Akt pathway, MAPK pathway, and JAK/STAT pathway when activated [6].

- PI3K/Akt Pathway: This pathway plays a crucial role in cell survival, growth, and metabolism. Modulation of this pathway by Calendula metabolites may contribute to their wound-healing and anti-inflammatory effects [6] [7].

- MAPK Signaling Pathway: Involved in cellular responses to various stimuli, this pathway influences cell proliferation, differentiation, and apoptosis. The anti-cancer properties of Calendula extracts may involve modulation of this pathway [6].

The interconnected nature of these signaling networks explains the multi-faceted pharmacological activities observed with Calendula officinalis extracts, ranging from wound healing to anti-inflammatory and potential anticancer effects [2] [6].

Application Notes and Practical Implementation

Analytical Workflow and Quality Control

Implementing a robust UPLC-PDA-HRMS method for this compound analysis requires careful attention to quality control measures throughout the analytical workflow:

Figure 2: Comprehensive UPLC-PDA-HRMS Workflow for this compound Analysis

Critical quality control measures include:

- System suitability testing: Before each analytical batch, inject a reference standard mixture to verify chromatographic performance (theoretical plates > 15000, tailing factor < 1.5) and mass accuracy (< 3 ppm)

- Internal standard monitoring: Monitor the recovery of lidocaine and (1R)-(-)-10-camphorsulphonic acid throughout the analysis; acceptance criteria should be 85-115% recovery

- Quality control samples: Include pooled quality control samples (from all test samples) every 6-10 injections to monitor system stability and perform data normalization if needed

- Blank and carryover evaluation: Inject methanol blanks after high-concentration samples to monitor carryover, which should be < 0.1% for this compound [2] [4] [5]

Troubleshooting and Method Optimization

Common challenges in UPLC-PDA-HRMS analysis of this compound and potential solutions:

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor peak shape | Column degradation, inappropriate mobile phase pH, silanol interactions | Regenerate/replace column, adjust formic acid concentration (0.05-0.2%), use longer initial hold time |

| Low sensitivity | Ion suppression, inefficient ionization, source contamination | Optimize HESI parameters, improve sample cleanup, use alternative ionization polarity |

| Inconsistent retention times | Temperature fluctuations, mobile phase composition variation | Use column oven, prepare mobile phases freshly, implement effective sealing |

| Mass accuracy drift | Inadequate calibration, temperature changes in mass analyzer | Perform frequent mass calibration, ensure stable laboratory environment |

For method transfer between instruments, key parameters to validate include retention time stability (RSD < 2%), mass accuracy consistency (< 1 ppm variation between instruments), and response linearity (R² > 0.995 across all instruments) [2] [4].

Conclusion

The UPLC-PDA-HRMS method detailed in these application notes provides a comprehensive analytical solution for the identification and quantification of this compound in Calendula officinalis raw materials and finished products. The high-resolution separation coupled with accurate mass measurement enables specific determination of this important triterpenoid glycoside amidst complex plant metabolite backgrounds. The documented distribution variations between ligulate and tubular flowers, as well as between different cultivars, highlights the importance of standardized raw material selection for consistent pharmacological effects. Implementation of this validated method will support quality control in pharmaceutical development and further research into the therapeutic mechanisms of this compound and related compounds.

References

- 1. | C48H76O19 | CID 51136437 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Metabolomics of Ligulate and Tubular... | Preprints.org [preprints.org]

- 3. Comparative Metabolomics of Ligulate and Tubular Flowers of Two... [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Optimization and Validation of Sensitive UPLC - PDA for... Method [academia.edu]

- 5. and uncertainty estimation of Validation - UPLC for the... PDA method [pubmed.ncbi.nlm.nih.gov]

- 6. ErbB signaling - CUSABIO pathway [cusabio.com]

- 7. Developmental Biology Signaling Pathways [cellsignal.com]

Comprehensive Analytical Techniques and Protocols for Triterpene Glycosides Analysis

Introduction and Structural Diversity

Triterpene glycosides are a large class of natural compounds consisting of a triterpene aglycone and one or more sugar moieties, known for their diverse biological activities and complex chemical structures. These compounds are widely distributed in plants, marine organisms, and some fungi, exhibiting a range of pharmacological effects including antitumor, anti-inflammatory, immunomodulatory, and osteoclastogenesis inhibition properties. The analytical characterization of triterpene glycosides presents significant challenges due to their structural diversity, varying sugar compositions, and the presence of multiple isomers. These compounds typically exist as complex mixtures with closely related structures, requiring sophisticated separation and detection techniques for comprehensive analysis.

The structural complexity of triterpene glycosides arises from variations in the triterpene skeleton (such as oleanane, ursane, or lupane types), the number and type of sugar units attached (commonly glucose, xylose, arabinose, or rhamnose), and the position of glycosidic linkages. This diversity directly influences their physicochemical properties, biological activities, and analytical behavior. Recent advances in analytical technologies, particularly liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with various detection methods, have significantly enhanced our ability to characterize these compounds in complex matrices. These techniques enable researchers to overcome challenges related to limited commercial standards, structural heterogeneity, and low concentrations in natural sources, facilitating quality control of herbal products, stability studies, and bioactivity assessments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry has emerged as a powerful technique for the direct analysis and identification of triterpene glycosides in complex biological and botanical matrices. The method combines high separation efficiency with sensitive mass detection, enabling researchers to characterize these compounds without the need for extensive purification or derivatization. LC/MS is particularly valuable for analyzing triterpene glycosides in black cohosh (Cimicifuga racemosa), where it can distinguish between different plant species based on their specific chemical profiles, serving as a crucial tool for quality control of commercial products [1].

Detailed LC/MS Protocol

Instrument Setup and Parameters: The analysis employs a reversed-phase liquid chromatography system coupled with positive atmospheric pressure chemical ionization mass spectrometry (LC/(+)APCIMS). A C18 column (e.g., 250 × 4.6 mm, 5 µm particle size) provides optimal separation for triterpene glycosides. The mobile phase typically consists of (A) acetonitrile and (B) water or aqueous formic acid (0.1%) with a gradient elution program: initial 5% A, increasing to 50% A over 40 minutes, then to 60% A at 45 minutes, followed by 80% A at 55 minutes, and finally 100% A at 60 minutes. The flow rate is maintained at 1.0 mL/min with column temperature set at 25°C, and the injection volume is 10 µL [1] [2].

Mass Spectrometry Conditions: For mass detection, positive ion mode with Atmospheric Pressure Chemical Ionization (APCI) is recommended. The key MS parameters include: vaporizer temperature 400°C, corona needle current 5 µA, nebulizer gas pressure 60 psi, drying gas flow 6 L/min, and fragmentor voltage optimized between 100-150 V. Full scan mode (m/z 200-1500) should be used for initial screening, followed by selected ion monitoring (SIM) for target compounds. Triterpene glycosides like actein, 27-deoxyactein, cimicifugoside M, and cimicifugoside can be identified based on their molecular weights, fragment ions, and selected ion chromatograms [1].

Sample Preparation: For plant material (roots and rhizomes), grind approximately 1 g to a fine powder and extract with 10 mL of 70% ethanol using ultrasonication for 30 minutes. Centrifuge at 4500 × g for 10 minutes and filter the supernatant through a 0.45 µm membrane before analysis. For commercial extracts, dissolve 10-20 mg in 10 mL of methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane. For encapsulated products, empty the contents of 12 capsules, mix thoroughly, and weigh approximately 100 mg for extraction with 10 mL of methanol as described above [2].

Data Interpretation: In positive APCI mode, triterpene glycosides typically generate [M+H]+ or [M+Na]+ adducts. The identification is based on comparing observed molecular weights and fragmentation patterns with reference standards or literature data. Key diagnostic fragments result from the sequential loss of sugar units from the parent ion. Cimicifugoside M and cimifugin can serve as specific indicators for species identification, allowing distinction between different Cimicifuga species in commercial products [1].

LC-MS Analysis Workflow

The following diagram illustrates the complete LC-MS analysis workflow for triterpene glycosides:

Figure 1: LC-MS Analysis Workflow for Triterpene Glycosides

HPLC Analysis and Stability Assessment

High-Performance Liquid Chromatography with photodiode array detection (HPLC-PDA) represents a robust and widely accessible method for the quantitative analysis of triterpene glycosides in various matrices. This technique is particularly valuable for stability studies, quality control, and content uniformity assessments of triterpene glycoside-containing products. HPLC methods enable the simultaneous quantification of multiple triterpene glycosides and polyphenols in black cohosh, providing comprehensive phytochemical profiles that are essential for standardization of herbal preparations [2].

Comprehensive HPLC Protocol

Chromatographic Conditions: Utilize a Waters 2695 separations module or equivalent, equipped with a photodiode array detector (PDA). Separation is achieved using a 125 × 4.0 mm i.d. Hypersil ODS column (or equivalent C18 column) maintained at 25°C. The mobile phase for triterpene glycosides consists of (A) acetonitrile and (B) water with the following gradient program: 0-40 min: 5-50% A; 40-45 min: 50-60% A; 45-55 min: 60-80% A; 55-60 min: 80-100% A. For polyphenol analysis, use (A) acetonitrile and (B) 10% aqueous formic acid with gradient: 5-25% A at 0-24 min, 25-50% A at 24-25 min, and 50-100% A at 25-26 min. Maintain a consistent flow rate of 1.0 mL/min with injection volume of 10 µL [2].

Detection Parameters: Monitor triterpene glycosides at 203 nm, while polyphenols are detected at 280 nm or 320 nm. Collect UV/Vis spectra from 200 to 500 nm for peak identification and purity assessment. For quantitative analysis, use external calibration curves prepared with reference standards such as cimiracemoside F, 23-epi-26-deoxyactein (formerly known as 27-deoxyactein), caffeic acid, ferulic acid, isoferulic acid, fukinolic acid, cimicifugic acid A, and cimicifugic acid B [2].

Stability Study Protocol: To evaluate stability, prepare three sample types: raw plant material, extracts, and encapsulated commercial products. Store samples under controlled conditions including room temperature (20-25°C) with low humidity (≤30%), room temperature with high humidity (65-75%), elevated temperature (50°C) with low humidity (0%), and elevated temperature (50°C) with high humidity (65-75%). Analyze samples in triplicate at 0, 3, 6, and 9 weeks using the validated HPLC method. For accelerated degradation studies, reflux samples in water (100°C, 100% humidity) or heat in an oven (100°C, 0% humidity) for 1-4 hours [2].

Data Analysis: Quantify triterpene glycosides and polyphenols by measuring peak areas against calibration curves. Calculate the percentage of remaining compounds at each time point compared to time zero. Determine degradation kinetics and identify potential degradation products by comparing chromatographic profiles before and after storage.

HPLC Quantitative Data and Stability Profile

Table 1: Stability of Triterpene Glycosides and Polyphenols Under Different Storage Conditions

| Compound Class | Sample Type | Room Temp/Low Humidity | Room Temp/High Humidity | 50°C/Low Humidity | 50°C/High Humidity |

|---|---|---|---|---|---|

| Triterpene glycosides | Plant material | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) |

| Triterpene glycosides | Extract | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) |

| Triterpene glycosides | Capsules | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) |

| Polyphenols | Plant material | Moderate degradation (80-90%) | Significant degradation (60-75%) | Significant degradation (50-70%) | Extensive degradation (30-50%) |

| Polyphenols | Extract | Moderate degradation (75-85%) | Significant degradation (50-65%) | Significant degradation (40-60%) | Extensive degradation (20-40%) |

| Polyphenols | Capsules | Moderate degradation (70-80%) | Significant degradation (45-60%) | Significant degradation (35-55%) | Extensive degradation (15-35%) |

Note: Values represent percentage of original content remaining after 9 weeks of storage. Triterpene glycosides demonstrate remarkable stability across all conditions, while polyphenols show considerable sensitivity to elevated temperature and humidity, particularly in extracted form [2].

HPLC Analysis Pathway

The following workflow illustrates the complete HPLC analysis and stability assessment process:

Figure 2: HPLC Stability Assessment Workflow for Triterpene Glycosides

Biological Activity Assessment and Signaling Pathways